
Indium--lanthanum (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium–lanthanum (2/1) is an intermetallic compound formed by the combination of indium and lanthanum in a 2:1 ratio. This compound is part of the broader category of rare earth intermetallics, which are known for their unique properties and applications in various fields, including materials science, electronics, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indium–lanthanum (2/1) typically involves the direct combination of elemental indium and lanthanum. The reaction is carried out in a controlled environment to prevent oxidation and contamination. The elements are heated together in a vacuum or inert atmosphere, such as argon, to form the intermetallic compound. The reaction conditions, including temperature and time, are carefully controlled to ensure the formation of the desired stoichiometry.
Industrial Production Methods
Industrial production of indium–lanthanum (2/1) may involve more sophisticated techniques, such as arc melting or induction melting, to achieve high purity and uniformity. These methods allow for precise control over the reaction environment and the resulting material properties. The use of high-purity starting materials and advanced processing techniques ensures the production of high-quality indium–lanthanum (2/1) for various applications.
Chemical Reactions Analysis
Types of Reactions
Indium–lanthanum (2/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both indium and lanthanum.
Common Reagents and Conditions
Oxidation: Indium–lanthanum (2/1) can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures and in the presence of an oxidizing agent.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form the elemental metals.
Substitution: Indium–lanthanum (2/1) can undergo substitution reactions with halogens, forming halides such as indium chloride and lanthanum chloride.
Major Products Formed
The major products formed from these reactions include various oxides, halides, and elemental metals, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Indium–lanthanum (2/1) has several scientific research applications due to its unique properties:
Materials Science: The compound is used in the development of advanced materials with specific electronic, magnetic, and thermal properties.
Electronics: Indium–lanthanum (2/1) is utilized in the production of semiconductors and other electronic components.
Catalysis: The compound serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Nuclear Industry: Indium–lanthanum (2/1) is used in the reprocessing of spent nuclear fuel and the separation of fissile elements
Mechanism of Action
The mechanism of action of indium–lanthanum (2/1) involves its interaction with other elements and compounds at the molecular level. The compound’s unique electronic structure allows it to participate in various chemical reactions, influencing the reactivity and stability of the resulting products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Indium–gallium (2/1): Similar to indium–lanthanum (2/1), this compound is used in electronics and materials science.
Lanthanum–gallium (2/1): This compound is utilized in catalysis and materials development.
Uniqueness
Indium–lanthanum (2/1) is unique due to its specific combination of indium and lanthanum, which imparts distinct electronic, magnetic, and thermal properties. These properties make it particularly valuable in applications requiring high performance and reliability.
By understanding the synthesis, reactions, applications, and mechanisms of indium–lanthanum (2/1), researchers and industry professionals can leverage its unique properties for various scientific and technological advancements.
Properties
CAS No. |
54652-77-6 |
|---|---|
Molecular Formula |
In2La |
Molecular Weight |
368.54 g/mol |
InChI |
InChI=1S/2In.La |
InChI Key |
AHOTVHVJSGNJOM-UHFFFAOYSA-N |
Canonical SMILES |
[In].[In].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


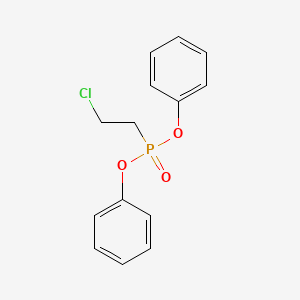
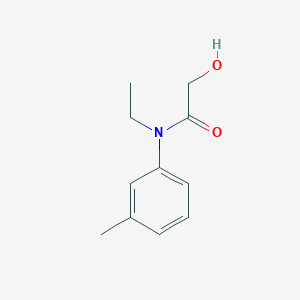
![2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
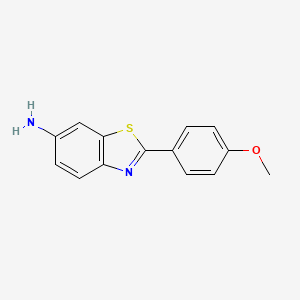


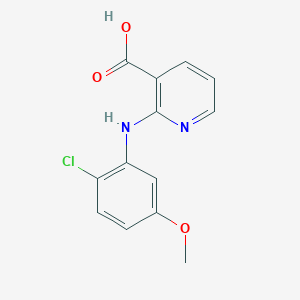
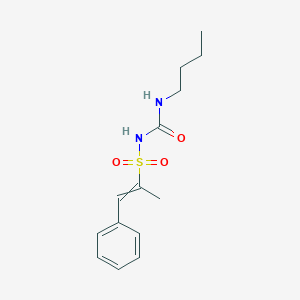
![N-Butyl-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14628060.png)
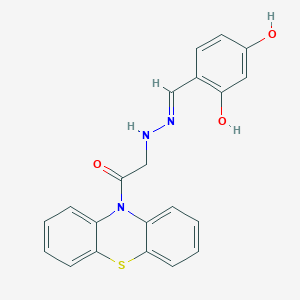
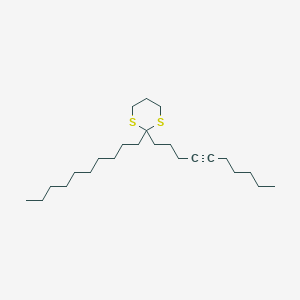
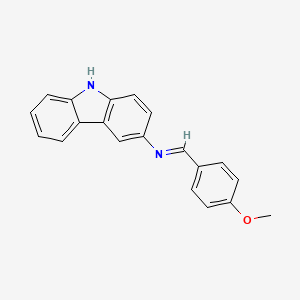
![4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14628078.png)
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14628091.png)
